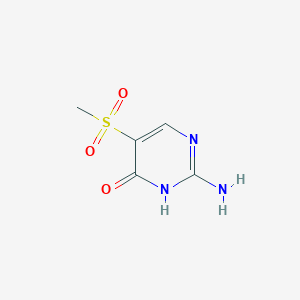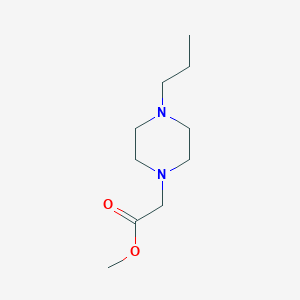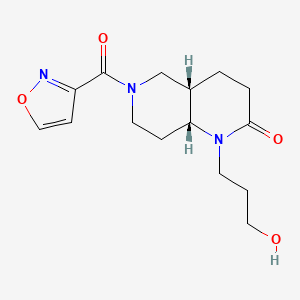![molecular formula C18H18N2O5 B5450153 5-[(3,5-dimethoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B5450153.png)
5-[(3,5-dimethoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(3,5-dimethoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole” is a type of organic compound known as an oxadiazole . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This particular compound has additional functional groups attached to the oxadiazole ring, including phenoxymethyl and dimethoxyphenoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the oxadiazole ring, with the phenoxymethyl and dimethoxyphenoxy groups attached at the 3 and 5 positions, respectively . The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis
Oxadiazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The specific reactions that this compound might undergo would depend on the conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as melting point, boiling point, and solubility would be influenced by factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .Properties
IUPAC Name |
5-[(3,5-dimethoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-14-8-15(22-2)10-16(9-14)24-12-18-19-17(20-25-18)11-23-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBABZBBWVSXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC2=NC(=NO2)COC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide](/img/structure/B5450070.png)

![1'-(6-morpholin-4-ylpyrimidin-4-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5450082.png)

![2-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5450092.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5450095.png)
![1-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B5450096.png)

![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5450137.png)
![2-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid](/img/structure/B5450145.png)
![4-benzyl-3-ethyl-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5450155.png)
![N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5450160.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5450183.png)

